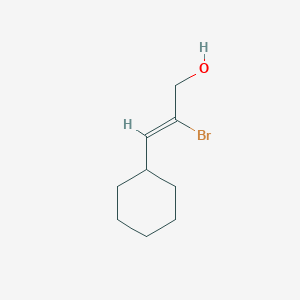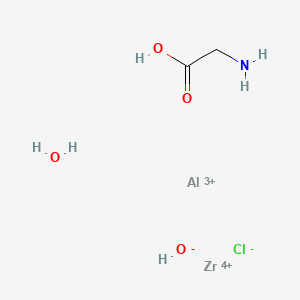
(3-三乙氧基丙基)-叔丁基氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of carbamates, including (3-Triethoxysilylpropyl)-t-butylcarbamate, involves chemical reactions that allow for the introduction of carbamate functional groups into compounds. The literature discusses the methodologies for synthesizing carbamates and their analogs, highlighting the versatility and adaptability of these reactions in creating a wide range of carbamate derivatives for different applications (Vacondio et al., 2010).
Molecular Structure Analysis
Carbamates exhibit a diverse range of molecular structures, which can significantly influence their chemical behavior and applications. The structural analysis of carbamates, including (3-Triethoxysilylpropyl)-t-butylcarbamate, focuses on understanding the interactions and bonding patterns within these molecules, which are critical for their stability and reactivity (Casas et al., 2000).
科学研究应用
手性识别和分离
合成了带有(3-三乙氧基丙基)残基的纤维素和直链淀粉衍生物,并证明它们可以有效地固定在硅胶支撑物上。这些固定的手性填料材料(CPMs)表现出很高的手性识别能力,并可以与各种洗脱剂一起在高效液相色谱(HPLC)中使用。这些发现的重要性在于能够改善许多外消旋体的手性识别,潜在地有益于在手性分子发挥关键作用的制药和化学研究(Ikai, Yamamoto, Kamigaito, & Okamoto, 2006); (Ikai, Yamamoto, Kamigaito, & Okamoto, 2007)。
表面改性和防腐蚀保护
已经研究了与(3-三乙氧基丙基)-叔丁基氨基甲酸酯密切相关的双-[三乙氧基丙基]四硫化物和双-[三甲氧基丙基]胺,以探索它们在表面改性中的潜力。这些化合物在金属表面(如铝合金)上沉积时,形成交联膜,显著增强了防腐蚀保护。这种应用对于金属的长寿命和耐久性至关重要,特别适用于金属工业(Zhu & van Ooij, 2002)。
聚合物中的气体渗透性增强
通过涉及(3-三乙氧基丙基)基团的反应合成的纤维素和醋酸纤维素的叔丁基氨基甲酸酯已经证明具有增加的气体渗透性。这些发现对于气体分离技术中先进材料的开发可能具有重要意义,为更高效和选择性的气体分离膜提供了一条道路(Khan, Shiotsuki, Nishio, & Masuda, 2008)。
作用机制
While the specific mechanism of action for “(3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE” is not available, a similar compound, 3-(Triethoxysilyl)propyl isocyanate, has been used as a bifunctional reagent for the immobilization of cellulose derivatives onto silica matrix to generate bonded type of chiral stationary phases .
安全和危害
未来方向
The future directions of research could involve exploring the potential applications of “(3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE” in various fields, such as materials science, biochemistry, and pharmaceuticals. The development of new synthesis methods and the study of its reactivity and mechanism of action could also be areas of interest .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE involves the reaction of 3-aminopropyltriethoxysilane with t-butyl isocyanate in the presence of a base to form the desired compound.", "Starting Materials": [ "3-aminopropyltriethoxysilane", "t-butyl isocyanate", "base (e.g. triethylamine)" ], "Reaction": [ "Add 3-aminopropyltriethoxysilane to a reaction vessel", "Add t-butyl isocyanate to the reaction vessel", "Add a base (e.g. triethylamine) to the reaction vessel", "Heat the reaction mixture to a temperature of 50-60°C and stir for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the desired product with a suitable solvent (e.g. dichloromethane)", "Purify the product by column chromatography or recrystallization" ] } | |
CAS 编号 |
137376-38-6 |
分子式 |
C14H31NO5Si |
分子量 |
321.49 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








